2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine
Description
2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine is a chemical compound that features a piperazine ring substituted with two methyl groups and a methyltetrazolyl group
Properties
IUPAC Name |
2,5-dimethyl-1-(1-methyltetrazol-5-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6/c1-6-5-14(7(2)4-9-6)8-10-11-12-13(8)3/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTQETUQRPJWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C2=NN=NN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-dimethylpiperazine with 1-methyl-5-aminotetrazole under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-5-aminotetrazole: A precursor in the synthesis of 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine.
2,5-Dimethylpiperazine: Another precursor used in the synthesis.
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 1,3-bis(1-methyltetrazol-5-yl)triazene.
Uniqueness: 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and tetrazole rings makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
